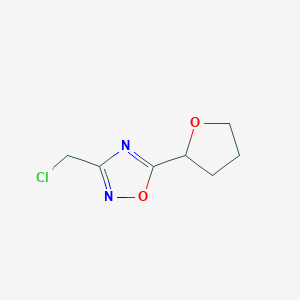

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

Descripción general

Descripción

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is a heterocyclic compound featuring a chloromethyl group and a tetrahydrofuran ring attached to an oxadiazole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.

Attachment of the Tetrahydrofuran Ring: This step involves the reaction of the oxadiazole intermediate with a tetrahydrofuran derivative, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Cycloaddition: Dienophiles or dipolarophiles under thermal or catalytic conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the oxadiazole ring.

Cycloaddition Products: Larger heterocyclic systems incorporating the oxadiazole moiety.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique oxadiazole ring fused with a tetrahydrofuran moiety, which contributes to its biological activity. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 203.63 g/mol

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro.

Case Study : A study published in Cancer Letters demonstrated that compounds derived from this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .

Herbicide Development

Due to its structural characteristics, this compound is being explored for use as a herbicide. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for selective herbicide formulations.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Species | Activity (g/ha) | Reference |

|---|---|---|---|

| Compound A | Amaranthus retroflexus | 50 | |

| Compound B | Zea mays | 75 | |

| This compound | Cucumis sativus | 30 |

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for large-scale production. The chloromethyl group allows for further functionalization, enabling the development of various derivatives tailored for specific applications.

Synthesis Overview :

- Starting Materials : Tetrahydrofuran derivatives and chloromethyl precursors.

- Reaction Conditions : Typically conducted under reflux in the presence of bases.

- Yield : High yields reported (up to 85%) under optimized conditions.

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole depends on its application:

Biological Activity: In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Chemical Reactivity: The compound’s reactivity is largely governed by the electrophilic nature of the chloromethyl group and the nucleophilic sites on the oxadiazole ring.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole.

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-thiadiazole: Contains a thiadiazole ring, offering different reactivity and properties.

Uniqueness

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the oxadiazole ring provides stability and electronic properties that are distinct from its triazole and thiadiazole analogs.

This compound’s versatility makes it a valuable target for research and development in various scientific and industrial fields.

Actividad Biológica

The compound 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 176.61 g/mol. Its structure includes a chloromethyl group and a tetrahydrofuran moiety, contributing to its unique biological properties.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various studies. A study highlighted that certain oxadiazole derivatives demonstrated inhibitory effects against Human Deacetylase Sirtuin 2 (HDSirt2) and other viral targets, suggesting potential as antiviral agents .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer activities. A related compound was found to exhibit moderate activity against a panel of cancer cell lines with an IC50 value around 92.4 µM . The structural features of oxadiazoles are believed to enhance their interaction with cancer cell targets, promoting apoptosis and inhibiting tumor growth.

Antimicrobial Effects

The antimicrobial properties of oxadiazoles have been well-documented. Compounds in this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the tetrahydrofuran ring or the chloromethyl group can significantly affect potency and selectivity against target pathogens. For example, compounds with different substituents on the oxadiazole ring have been systematically evaluated for their biological activities .

Case Studies

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Similar Oxadiazole | Anticancer | 92.4 µM | Cancer Cell Lines | |

| Oxadiazole Derivative | Antiviral | Not specified | HDSirt2 | |

| Various Oxadiazoles | Antibacterial | < 10 µg/ml | MRSA |

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cellular processes such as DNA replication and transcription.

- Cell Membrane Disruption : Some derivatives affect bacterial cell membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptosis through various signaling pathways.

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISLILKBGRRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655435 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039860-29-1 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.